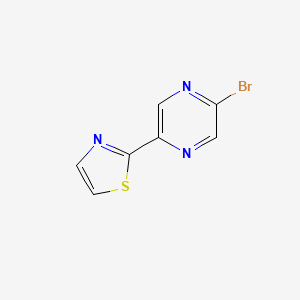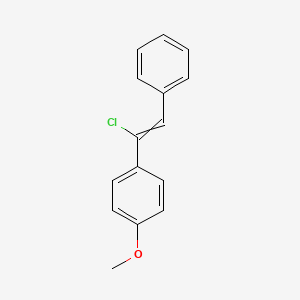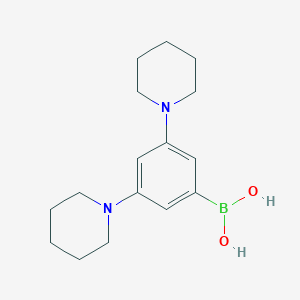
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxyethyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyridine ring. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the following steps:
Methoxyethylation: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride and a base such as potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Methyl 5-bromo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: can be compared with other pyridine derivatives such as:
Methyl 5-chloro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-1-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C10H12BrNO4 |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
methyl 5-bromo-1-(2-methoxyethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO4/c1-15-4-3-12-6-7(11)5-8(9(12)13)10(14)16-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
PLJVZVSRPKVGRA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C(C=C(C1=O)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)

![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)









